molecular formula C5H5ClN2OS B2483938 2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one CAS No. 1504719-85-0

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one

Cat. No.: B2483938
CAS No.: 1504719-85-0
M. Wt: 176.62
InChI Key: BCDCLNYWHZFUHP-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects. Additionally, the compound interacts with bacterial cell wall synthesis enzymes, exhibiting antimicrobial properties . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, it influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as COX and bacterial cell wall synthesis enzymes, leading to their inhibition . This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions contribute to its antimicrobial, anti-inflammatory, and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These effects are often reversible upon removal of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is predominantly found in the cytoplasm, where it interacts with target enzymes and proteins . The compound may also localize to specific organelles, such as the mitochondria, where it can influence cellular metabolism and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to its subcellular destinations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of triethylamine, which acts as a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-1-(4-methylthiadiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c1-3-5(4(9)2-6)10-8-7-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDCLNYWHZFUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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